Cas no 885223-58-5 (3-methyl-1H-Indazole-5-carboxylic acid)

3-methyl-1H-Indazole-5-carboxylic acid structure
885223-58-5 structure
Product Name:3-methyl-1H-Indazole-5-carboxylic acid
N.o CAS:885223-58-5
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD14706741
CID:838992
PubChem ID:59694489
Update Time:2024-10-26

3-methyl-1H-Indazole-5-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 3-methyl-1H-Indazole-5-carboxylic acid
    • 1H-Indazole-5-carboxylic acid, 3-methyl-
    • 3-methyl-2H-indazole-5-carboxylic acid
    • 3-Methyl-1H-indazole-5-carboxylic acid (ACI)
    • MB14464
    • Z1255497795
    • BGNZTRUIXUSPDY-UHFFFAOYSA-N
    • SCHEMBL1145076
    • 3-Methyl-1H-indazole-5-carboxlic acid
    • 885223-58-5
    • MFCD14706741
    • DB-077322
    • CS-0091825
    • F13590
    • 3-Methyl-1H-indazole-5-carboxylicacid
    • AKOS016002815
    • AS-47400
    • DTXSID20732674
    • EN300-244757
    • MDL: MFCD14706741
    • Inchi: 1S/C9H8N2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)
    • Chave InChI: BGNZTRUIXUSPDY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(NN=C2C)=CC=1)O

Propriedades Computadas

  • Massa Exacta: 176.058577502g/mol
  • Massa monoisotópica: 176.058577502g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 220
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.5
  • Superfície polar topológica: 66Ų

3-methyl-1H-Indazole-5-carboxylic acid Preçomais >>

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abcr
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3-methyl-1H-Indazole-5-carboxylic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  20 h, rt
1.2 Reagents: Citric acid Solvents: Water ;  pH 6
Referência
Maximizing lipophilic efficiency: The use of free-wilson analysis in the design of inhibitors of acetyl-CoA carboxylase
Freeman-Cook, Kevin D.; et al, Journal of Medicinal Chemistry, 2012, 55(2), 935-942

Método de produção 2

Condições de reacção
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
2.1 Reagents: Hydrazine ;  117 °C
3.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
3.2 -
Referência
2-Aminothiadiazole inhibitors of AKT1 as potential cancer therapeutics
Zeng, Qingping; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(5), 1652-1656

Método de produção 3

Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
1.2 -
Referência
2-Aminothiadiazole inhibitors of AKT1 as potential cancer therapeutics
Zeng, Qingping; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(5), 1652-1656

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrazine ;  117 °C
2.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
2.2 -
Referência
2-Aminothiadiazole inhibitors of AKT1 as potential cancer therapeutics
Zeng, Qingping; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(5), 1652-1656

Método de produção 5

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
3.1 Reagents: Hydrazine ;  117 °C
4.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
4.2 -
Referência
2-Aminothiadiazole inhibitors of AKT1 as potential cancer therapeutics
Zeng, Qingping; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(5), 1652-1656

3-methyl-1H-Indazole-5-carboxylic acid Raw materials

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